molecular formula C10H10O B031818 2-Methyl-1-phenylprop-2-en-1-one CAS No. 769-60-8

2-Methyl-1-phenylprop-2-en-1-one

Cat. No. B031818
CAS RN: 769-60-8
M. Wt: 146.19 g/mol
InChI Key: KJCFAQDTHMIAAN-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenylprop-2-en-1-one” is a chemical reagent used in the preparation of pharmaceutical agents such as isoquinolines or tetrahydroquinolines . Its molecular formula is C10H10O and it has a molecular weight of 146.19 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-phenylprop-2-en-1-one” can be represented by the InChI key: KJCFAQDTHMIAAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Methyl-1-phenylprop-2-en-1-one” has a boiling point of 200°C and a density of 1.024 g/cm3 . It also has a refractive index of 1.539 and a density of 0.901 g/mL at 25°C .

Scientific Research Applications

  • Antibacterial Activity : The compound 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one shows strong antibacterial activity against Staphylococcus aureus, with the carbonyl group playing a crucial role in inhibitory potential (Deghady et al., 2021).

  • Oligonucleotide Synthesis : The 2-(N-formyl-N-methyl)aminoethyl group provides a cost-efficient and simplified method for preparing therapeutic oligonucleotides, potentially streamlining post-synthesis processing (Grajkowski et al., 2001).

  • Refractive Index Studies : The compound 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one exhibits refractive indices in methanol and benzene mixtures at 298 K, providing insights into its nature as a dipole and solvent-solvent interactions (Chavan & Gop, 2016).

  • DNA Binding Behavior : Methyl groups on ancillary ligands of phen and bpy in complexes affect DNA-binding behaviors, with significant implications for complex 1's DNA-binding behavior (Liu et al., 2001).

  • Antidiabetic Activity : Substituted (E)-3-(Benzo[d]thiazol-2-ylamino)phenylprop-2-en-1-ones show significant antidiabetic activity, with most compounds exhibiting promising structures and pharmacological activity (Patil et al., 2013).

  • Chemical Synthesis : Studies on base-catalyzed rearrangements of 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones reveal their potential in producing a variety of compounds (Apparao et al., 1983).

  • Organic Chemistry : The reaction of t-butyl chloride and 2-chloro-2-methyl-1-phenylpropane with Ph2P– ions produces reduction and substitution products, offering insights into organic synthesis processes (Santiago & Rossi, 1990).

  • Hydrocarbon Synthesis : The synthesis of hydrocarbons 1 and 4 capable of diyl formation using phenyllithium and bromobenzene and lithium demonstrates high yield and easy access (Wittig, 1980).

  • Structural Chemistry : Substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds can be synthesized with high yields, with structures confirmed by physical constants, UV, IR, and NMR spectral data (Balaji et al., 2015).

  • Anodic Functionalization : Electrolysis of conjugated arylolefins in alcohols with alkali metal halides in alcohols produces 1-aryl-2-bromoketals in 60-90% yields, demonstrating the compound's utility in anodic functionalization (Elinson et al., 1990).

Mechanism of Action

While the specific mechanism of action for “2-Methyl-1-phenylprop-2-en-1-one” was not found, it’s worth noting that similar compounds have been used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .

properties

IUPAC Name

2-methyl-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFAQDTHMIAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294819
Record name 2-Methyl-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylprop-2-en-1-one

CAS RN

769-60-8
Record name 2-Methyl-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 98322
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Record name NSC98322
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Record name 2-Methyl-1-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzene (1 mL), methacryloyl chloride (0.156 mg), and aluminium chloride (199 mg) were reacted in carbon disulfide (2 mL) at from 0° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (106 mg).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.156 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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